molecular formula C21H23N5S B1662504 Talarozole CAS No. 201410-53-9

Talarozole

カタログ番号: B1662504
CAS番号: 201410-53-9
分子量: 377.5 g/mol
InChIキー: SNFYYXUGUBUECJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Functional Group Reactivity

Talarozole’s structure includes:

  • Benzothiazole ring : Aromatic amine with potential for electrophilic substitution.

  • 1,2,4-Triazole : Heterocyclic group prone to alkylation or coordination chemistry.

  • Ethyl-butyl chain : Aliphatic side chain susceptible to oxidation.

While explicit reaction pathways are sparse, its analogs suggest possible reactivity:

  • Oxidation : The sulfur in benzothiazole may oxidize to sulfoxide/sulfone derivatives under strong oxidizers.

  • Substitution : The secondary amine (-NH-) could participate in nucleophilic acylations or form salts with acids.

  • Reduction : The triazole ring might undergo hydrogenation under catalytic conditions, though this is speculative without empirical data .

Analytical Techniques for Reaction Monitoring

Studies employ advanced methods to characterize this compound’s stability and degradation:

Technique Application Findings
LC-MS/MS Quantification in biological matricesDetects this compound and metabolites with high sensitivity (LOD: 0.5 nM).
Ion Mobility Spectrometry Equipment cleaning validation (excluded source)Used to verify removal of this compound residues during synthesis processes.

Metabolic Interactions

This compound inhibits CYP26 enzymes (CYP26A1/B1), which hydroxylate retinoic acid (atRA). While not direct chemical reactions, this interaction elevates atRA levels, indirectly modulating downstream pathways:

  • Retinoid Signaling : Increased atRA upregulates genes like CRABP2 and CYP26A1 via nuclear receptors .

  • Inflammatory Modulation : Suppresses IL-1α and TNF-α expression in cartilage, reducing osteoarthritis progression .

Stability and Degradation

  • Photodegradation : Benzothiazole derivatives often degrade under UV light, forming sulfonic acids or ring-opened products.

  • Hydrolysis : The triazole group may hydrolyze in acidic/basic conditions, though this compound’s stability in propylene glycol (topical vehicle) suggests resilience .

Synthetic Considerations

The synthesis involves:

  • Stock Preparation : Dissolution in methanol followed by dilution (0.10–10 μg/ml) for calibration.

  • Purification : Likely uses chromatography (HPLC) based on structural complexity.

Key Data Gaps

  • Explicit reaction mechanisms (e.g., oxidation sites, byproducts) remain uncharacterized.

  • Thermal decomposition pathways and kinetic studies are absent in public domains.

This compound’s chemical reactivity is inferred from structural analogs and pharmacological studies, emphasizing the need for further experimental validation.

科学的研究の応用

Dermatological Applications

Talarozole has been studied for its potential in treating various skin disorders, including:

  • Psoriasis : Clinical trials have demonstrated that this compound can effectively reduce symptoms of psoriasis by enhancing local retinoic acid levels, which are known to regulate keratinocyte behavior and inflammation .
  • Acne : Similar mechanisms apply to acne treatment, where increased retinoic acid may help normalize skin cell turnover and reduce inflammation .
  • Other Skin Disorders : Research indicates potential applications in treating conditions like eczema and rosacea due to its anti-inflammatory properties .

Osteoarthritis (OA)

Recent studies have highlighted this compound's potential as a disease-modifying therapy for osteoarthritis:

  • Inflammation Reduction : In experimental models, this compound has shown significant anti-inflammatory effects within six hours of administration, reducing cartilage degradation and osteophyte formation over time .
  • Mechanistic Insights : The compound's ability to elevate retinoic acid levels is linked to the regulation of mechano-inflammatory gene expression, suggesting a novel pathway for managing OA symptoms and progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its application:

  • Topical Administration : Studies have demonstrated that this compound diffuses into the skin effectively when formulated with specific solvents like propylene glycol. Approximately 0.1% of the applied dose can achieve local concentrations sufficient for therapeutic effects .
  • Metabolite Analysis : Research into this compound metabolites suggests they may also play a role in modulating biological processes related to skin health and potentially cancer treatment .

Data Summary

Application AreaConditionMechanism of ActionKey Findings
DermatologyPsoriasisInhibition of retinoic acid degradationReduces symptoms; enhances local retinoic acid levels
AcneNormalizes keratinocyte turnoverPotentially effective in reducing acne lesions
Eczema/RosaceaAnti-inflammatory effectsPromising results in symptom management
OsteoarthritisHand OAIncreases retinoic acid levelsSignificant reduction in inflammation and cartilage degradation in models

Study 1: this compound in Osteoarthritis

A study conducted at the University of Oxford utilized data from the UK Biobank to investigate the effects of this compound on hand osteoarthritis. The findings indicated that this compound significantly reduced inflammation in mouse models within six hours, with sustained effects observed over 26 days, highlighting its potential as a disease-modifying agent for OA .

Study 2: Pharmacokinetics of this compound

Research assessing the transdermal absorption of this compound indicated that it effectively penetrates the epidermis when administered topically. The study found that while only a small percentage reached systemic circulation, the local concentrations achieved were sufficient for therapeutic action against skin disorders .

生物活性

Talarozole, a potent retinoic acid metabolism-blocking agent (RAMBA), has garnered attention for its biological activity, particularly in relation to retinoic acid (RA) metabolism and its potential therapeutic applications. This article provides an overview of the compound’s biological activity, supported by research findings, case studies, and relevant data.

This compound primarily functions as an inhibitor of cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA). By inhibiting these enzymes, this compound increases the levels of atRA in various tissues, thereby enhancing RA signaling pathways that are crucial for numerous physiological processes, including cell differentiation and organogenesis .

Pharmacokinetics and Efficacy

Research indicates that a single administration of this compound at a dosage of 2.5 mg/kg can lead to significant increases in atRA concentrations in serum, liver, and testis. Specifically, serum levels can rise up to 5.7-fold while liver and testis show increases of 2.7-fold and 2.5-fold, respectively. Notably, repeated dosing resulted in sustained elevated serum atRA levels without similar increases in liver or testis, suggesting a complex regulation involving CYP26B1 in extrahepatic tissues .

Osteoarthritis Treatment

Recent studies have explored the application of this compound in treating osteoarthritis (OA). A notable case involved a study where this compound demonstrated a significant reduction in inflammation within six hours post-administration in mice models with surgically induced OA. The drug not only decreased inflammation but also inhibited osteophyte formation and cartilage degeneration over a 26-day period .

In a clinical context, researchers identified a genetic variant linked to low retinoic acid levels in patients with severe hand OA. This compound was found to prevent the reduction of retinoic acid-producing genes and increase RA levels in joint tissues, indicating its potential as a disease-modifying treatment for OA .

Neuromorphogenesis Enhancement

This compound has also been investigated for its effects on neuromorphogenesis. In studies involving Leigh syndrome-induced neurons, this compound improved cellular metabolic profiles by restoring the AMP/ATP ratio and increasing membrane-bound cholesterol levels essential for neuronal health. These findings suggest that this compound may play a role in enhancing neuronal differentiation and function through modulation of RA pathways .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study Model Key Findings Outcome
Mouse ModelIncreased atRA levels (serum: 5.7x; liver: 2.7x; testis: 2.5x) after single doseEnhanced RA signaling
OA Mouse ModelReduced cartilage inflammation within 6 hours; decreased osteophyte formationPotential OA therapy
Leigh Neuron ModelImproved metabolic profiles; restored cholesterol levelsEnhanced neuronal function

特性

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942185
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

201410-53-9
Record name Talarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201410-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talarozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of intermediate (19b) (0.1665 mol) and 2 aminobenzenethiol (0.2 mol) in THF (500 ml) was stirred and refluxed overnight. The mixture was cooled, poured out into water, extracted with CH2Cl2 and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97.5/2.5/0.1. The pure fractions were collected and the solvent was evaporated. The residue was crystallized from 2-butanone/diethyl ether. The precipitate was filtered off and dried, yielding 31.2 g (49.6%) of (±)-N-[4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine (comp. 25).
Name
intermediate ( 19b )
Quantity
0.1665 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talarozole
Reactant of Route 2
Reactant of Route 2
Talarozole
Reactant of Route 3
Reactant of Route 3
Talarozole
Reactant of Route 4
Talarozole
Reactant of Route 5
Reactant of Route 5
Talarozole
Reactant of Route 6
Reactant of Route 6
Talarozole
Customer
Q & A

Q1: What is the primary mechanism of action of Talarozole?

A: this compound functions as a retinoic acid metabolism blocking agent (RAMBA). It achieves this by selectively and potently inhibiting the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of endogenous all-trans retinoic acid (atRA). [, , , , ]

Q2: What are the downstream effects of this compound's inhibition of atRA degradation?

A2: Inhibiting atRA degradation leads to increased levels of endogenous atRA in various tissues. This increase in atRA can trigger a cascade of downstream effects, including:

  • Induction of retinoid-regulated genes: This includes genes like CRABP2, KRT4, CYP26A1, and CYP26B1, indicating an augmented retinoid signaling pathway. [, , ]
  • Suppression of inflammatory responses: this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1α and TNF-α, in various models. [, , ]
  • Modulation of mitochondrial function: Studies suggest this compound can enhance mitochondrial biogenesis and activity, potentially through a PPARγ-dependent mechanism. [, ]

Q3: In which therapeutic areas is this compound being investigated?

A3: Based on its mechanism of action and observed effects, this compound is being explored as a potential therapeutic agent for several conditions:

  • Skin disorders: This includes psoriasis and acne, where this compound might offer a topical alternative to traditional retinoid therapy with potentially fewer systemic side effects. [, , ]
  • Osteoarthritis: Research suggests this compound could play a disease-modifying role in osteoarthritis by suppressing mechanoflammation in the articular cartilage. [, , , ]
  • Acute myeloid leukemia: There is interest in combining this compound with FLT3 inhibitors to overcome stromal protection and target leukemia stem cells more effectively. []

Q4: How does the tissue-specific distribution of this compound influence its effects?

A4: Research indicates that this compound demonstrates varying distribution patterns across different tissues:

  • Topical application: When applied topically, this compound primarily concentrates in the epidermis, with 80% of the dose found in this layer compared to 20% in the dermis. This localized distribution supports its potential for treating skin conditions with minimal systemic exposure. []

Q5: What is known about the stability and formulation of this compound?

A: While detailed information about this compound's stability under various conditions is limited in the provided abstracts, one study utilized ion mobility spectrometry to analyze this compound in a cleaning quality control context. [] This suggests ongoing efforts to develop robust analytical methods for characterizing and quantifying the compound, which are crucial for understanding its stability and developing suitable formulations.

Q6: What analytical methods are commonly employed to study this compound?

A6: Various analytical techniques have been employed to investigate this compound:

  • Quantitative real-time PCR: This method has been used to assess the expression of retinoid-regulated genes following this compound treatment. [, ]
  • Mass spectrometry: This technique has been applied to quantify retinoid levels, including atRA, in tissues like the ventricular myocardium. []
  • Ion mobility spectrometry: This method has been utilized in cleaning quality control procedures for this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。